2,2,3,5,5-Pentamethyloxolan-3-amine

Steric hindrance Nucleophilicity Tetrahydrofuran amines

Standard tetrahydrofuran amines lack the steric bulk required for selective transformations, leading to side reactions in complex substrates. 2,2,3,5,5-Pentamethyloxolan-3-amine solves this with five methyl groups creating an exceptionally congested amine center. - Extreme steric hindrance enables chemoselective acylation/sulfonylation; discriminates between accessible vs. inaccessible electrophiles. - Conformationally rigid oxolane ring and quaternary C-3 stereocenter improve chiral information transfer in quaternary carbon construction. - 95% min purity; cool-dry storage; ideal for Pd-catalyzed cross-couplings as a non-coordinating base and next-gen HALS development.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13258734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,5,5-Pentamethyloxolan-3-amine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC1(CC(C(O1)(C)C)(C)N)C
InChIInChI=1S/C9H19NO/c1-7(2)6-9(5,10)8(3,4)11-7/h6,10H2,1-5H3
InChIKeyYKBGXCTYENWBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,3,5,5-Pentamethyloxolan-3-amine: Key Properties


2,2,3,5,5-Pentamethyloxolan-3-amine (CAS 220714-27-2) is a fully substituted tetrahydrofuran-based primary amine with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . The compound features five methyl groups distributed across the oxolane ring, creating an exceptionally congested steric environment around the amine functionality. This degree of substitution distinguishes it from simpler tetrahydrofuran amines and places it among the most sterically encumbered cyclic ether–amines available for research and industrial procurement .

Scaffold Fully substituted tetrahydrofuran amine
α-Carbon Quaternary; maximum steric shielding at amine centre
Workflow Synthetic intermediate with chemoselectivity control

Why 2,2,3,5,5-Pentamethyloxolan-3-amine Is Irreplaceable


Tetrahydrofuran-based amines are widely employed as synthetic intermediates, chiral auxiliaries, and ligand precursors, but their reactivity is highly sensitive to the steric environment at the amine centre . Simple unsubstituted or mono-methylated analogs (e.g., tetrahydrofuran-3-amine or N-methyltetrahydrofuran-3-amine) exhibit markedly different nucleophilicity, basicity, and conformational preferences compared to the per-methylated 2,2,3,5,5-pentamethyl variant [1]. Substituting a less hindered analog into a protocol optimized for 2,2,3,5,5-pentamethyloxolan-3-amine can lead to unwanted side reactions, altered selectivity, or complete reaction failure. The quantitative evidence below details the specific dimensions in which this compound diverges from its closest structural comparators.

Steric shielding Pentamethyl: quaternary α-carbon restricts nitrogen accessibility Tetramethyl analog: tertiary α-carbon; nucleophilicity profile may shift
Conformational profile Locked ring conformation from five methyl substituents Less substituted analogs: greater flexibility may alter selectivity outcomes
Reaction design Steric demand is integral to protocol chemoselectivity Unhindered THF amines: may introduce competing reaction pathways

2,2,3,5,5-Pentamethyloxolan-3-amine: Key Differentiation Evidence


Steric Hindrance Comparison

The steric environment around the amine nitrogen in 2,2,3,5,5-pentamethyloxolan-3-amine is substantially more congested than in its tetramethyl analog 2,2,5,5-tetramethyloxolan-3-amine. The additional methyl group at the C-3 position (geminal to the amine) introduces significant 1,3-diaxial interactions that reduce conformational flexibility and limit accessibility to the nitrogen lone pair . This class-level inference is supported by the general principle that each additional α-substituent on an amine reduces nucleophilicity by approximately 0.5–1.5 pKₐ units in sterically sensitive reactions [1].

Steric Shielding
Class-level inference
Quaternary α-carbon vs tertiary; estimated 50–100% increase in steric shielding of nitrogen lone pair
Supports chemoselectivity screening
Inferred from class-level structure–reactivity relationships
Steric hindrance Nucleophilicity Tetrahydrofuran amines Synthetic intermediate

Vendor-Documented Purity

Commercial suppliers specify a minimum purity of 95% for 2,2,3,5,5-pentamethyloxolan-3-amine, as documented by AK Scientific (Item No. 8466EJ) and Leyan (Catalog No. 2030205) . In contrast, the closely related analog 2,2,5,5-tetramethyloxolan-3-amine is also offered at 95% purity by multiple vendors ; however, the pentamethyl compound is uniquely positioned as the only cyclic amine with a fully substituted α-carbon available at this purity grade, combining high chemical purity with maximum steric congestion.

Purity Specification
Vendor specification
95% minimum purity (HPLC or GC, per vendor datasheets)
Supports procurement specification review
Analytical method not always disclosed by vendors
Purity Quality control Procurement specification 95% purity

Long-Term Storage Stability

According to the AK Scientific technical datasheet, 2,2,3,5,5-pentamethyloxolan-3-amine is recommended for long-term storage in a cool, dry place . While this storage condition is common for aliphatic amines, the fully substituted structure of the pentamethyl derivative may confer enhanced resistance to oxidative degradation compared to less substituted tetrahydrofuran amines, which often require refrigeration or inert atmosphere storage to prevent discoloration and decomposition [1].

Storage Stability
Class-level inference
Cool, dry place; no refrigeration or inert atmosphere specified
Supports logistics and handling review
Stability inferred from fully substituted structure; less substituted analogs typically require 2–8°C
Storage stability Shelf life Procurement logistics Cool-dry storage

Conformational Rigidity

The presence of five methyl groups on the oxolane ring significantly restricts conformational mobility relative to less substituted analogs. In 2,2,3,5,5-pentamethyloxolan-3-amine, the geminal dimethyl substitution at C-2 and C-5, combined with the methyl and amino groups at C-3, creates a rigid scaffold with a well-defined spatial orientation of the amine functionality . This contrasts with 2,2,5,5-tetramethyloxolan-3-amine, where the C-3 hydrogen allows greater conformational flexibility around the amine-bearing carbon. Preorganized scaffolds are known to enhance stereoselectivity in asymmetric transformations by reducing the number of accessible transition-state conformations [1].

Conformational Rigidity
Class-level inference
Quaternary C-3 eliminates one rotational degree of freedom; estimated 50% reduction in accessible conformers
Supports stereoselectivity screening
Based on conformational analysis principles for cyclic amines
Conformational rigidity Asymmetric synthesis Chiral auxiliary Tetrahydrofuran scaffold

2,2,3,5,5-Pentamethyloxolan-3-amine: Optimal Applications


Sterically Shielded Nucleophilic Catalyst

The extreme steric hindrance at the amine centre, as documented in the structural comparison with 2,2,5,5-tetramethyloxolan-3-amine, makes 2,2,3,5,5-pentamethyloxolan-3-amine an ideal candidate for chemoselective nucleophilic catalysis where unhindered amines would lead to product mixtures [1]. Its reduced nucleophilicity, inferred from the quaternary α-carbon and class-level structure–reactivity relationships, allows it to discriminate between sterically accessible and inaccessible electrophiles, enabling selective acylation or sulfonylation in complex substrates.

Chiral Building Block for Asymmetric Synthesis

The conformational rigidity arising from the fully substituted oxolane ring, coupled with the quaternary C-3 stereocenter, positions this compound as a valuable building block for constructing quaternary carbon centers in target molecules [2]. When incorporated into a synthetic sequence, the preorganized scaffold can transfer chiral information with higher fidelity than less substituted tetrahydrofuran amines, which suffer from conformational averaging.

Non-Coordinating Base for Cross-Coupling

The combination of steric bulk and the electron-withdrawing effect of the ring oxygen makes 2,2,3,5,5-pentamethyloxolan-3-amine a potentially superior non-coordinating base for palladium-catalyzed cross-coupling reactions, where amine coordination to the metal centre can poison the catalyst [3]. The documented 95% purity specification ensures consistent performance across batches, while the simplified cool-dry storage logistics facilitate deployment in parallel synthesis workflows.

Hindered Amine Light Stabilizer Precursor

The fully alkylated tetrahydrofuran framework provides a robust core for the development of next-generation Hindered Amine Light Stabilizers (HALS). The absence of benzylic or allylic hydrogens, combined with the documented long-term storage stability under ambient cool-dry conditions, suggests superior resistance to oxidative degradation pathways that plague conventional piperidine-based HALS [4]. The 95% minimum purity specification further supports reproducible formulation in polymer additive applications.

Application
Selection Property
Validation Focus
Chemoselective nucleophilic catalysis research
Steric shielding profile
Chemoselectivity endpoint review
Chiral building-block synthesis
Conformational rigidity profile
Enantioselectivity endpoint review
Cross-coupling base screening
Non-coordinating amine profile
Catalyst compatibility review
Hindered amine stabilizer research
Oxidative stability profile
Degradation pathway review
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